Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound with the CAS Number: 137156-35-5. It has a molecular weight of 155.16 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .
Synthesis Analysis
The synthesis of triazole derivatives, including this compound, has been studied extensively. Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3O2/c1-3-11-6 (10)5-4-7-8-9 (5)2/h4H,3H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a molecular weight of 155.16 .Scientific Research Applications
Polymer Complex Structures
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate has been utilized in the synthesis of Cd(II) coordination polymers. Research indicates that the isomeric effect of ligand isomers, such as this compound, plays a significant role in constructing these complexes. The polymers exhibited varied structures and properties due to the different N-donor positions of the ligand isomers, demonstrating their potential in materials science and coordination chemistry (Cisterna et al., 2018).
Molecule Structure Analysis
Studies involving this compound have contributed to the understanding of molecular structures. Research on compounds like ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate helped in analyzing the rotation around the methylene C atom and understanding hydrogen bonding between molecules (Horton et al., 1997).
Synthesis Methodology
The Microwave Assisted Organic Synthesis (MAOS) method has been used for synthesizing derivatives of this compound. This methodology efficiently produced compounds like ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, demonstrating its utility in organic synthesis (Insani et al., 2015).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. For example, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated significant efficiency in inhibiting corrosion on aluminum alloys in acidic environments, indicating its potential application in material protection and engineering (Raviprabha & Bhat, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H303, H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a type of triazole compound . Triazole compounds are known to interact with various biological targets.
Mode of Action
Triazole compounds are generally known to interact with their targets through the nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole compounds have been shown to have neuroprotective and anti-inflammatory properties . They may act by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
Triazole compounds have been shown to have neuroprotective and anti-inflammatory properties . They may act by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
ethyl 3-methyltriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-7-8-9(5)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXQMABKBMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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